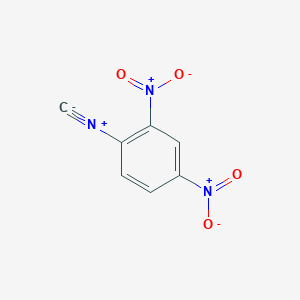
6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CEFMOC and belongs to the pyridine family of compounds. In
Mecanismo De Acción
The mechanism of action of CEFMOC is not well understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
CEFMOC has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the inhibition of protein synthesis, and the disruption of cell membrane integrity. These effects ultimately lead to the death of cancer cells, bacteria, and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEFMOC is its broad spectrum of activity against cancer cells, bacteria, and fungi. This makes it a promising candidate for the development of new drugs in these areas. However, CEFMOC also has some limitations for lab experiments, including its low solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are many potential future directions for the study of CEFMOC. One area of research that holds promise is the development of new drugs based on the structure of CEFMOC. Another area of research is the study of the mechanism of action of CEFMOC, which could lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of CEFMOC could lead to a better understanding of its potential applications in various fields.
Métodos De Síntesis
The synthesis of CEFMOC involves a multistep process that includes the reaction of 2-methyl-5-nitropyridine with ethyl chloroformate to produce 2-ethyl-5-nitro-4-methylpyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium cyanide to produce 2-ethyl-5-nitro-4-methylpyridine-3-carbonitrile, which is further reacted with formic acid and hydrochloric acid to produce 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile.
Aplicaciones Científicas De Investigación
CEFMOC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. In medicinal chemistry, CEFMOC has been studied for its potential use as an antitumor agent. In pharmaceuticals, CEFMOC has been studied for its potential use as an antibacterial and antifungal agent. In agrochemicals, CEFMOC has been studied for its potential use as a herbicide and insecticide.
Propiedades
IUPAC Name |
6-chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-13-9(11)8(5-14)6(2)7(4-12)10(13)15/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZCIJJDVASCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)
![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2920614.png)
![2,6-difluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2920615.png)
